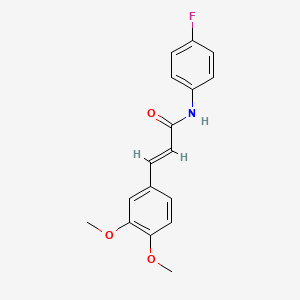

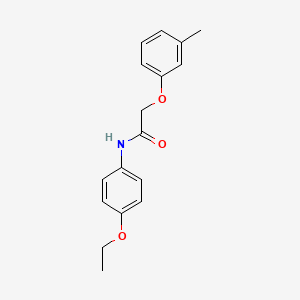

![molecular formula C19H22N6O2 B5556489 3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related imidazo[1,5-a]pyridine and oxadiazole derivatives often involves multi-step reactions that may include Ugi reactions, cyclization, and nucleophilic addition processes. For instance, a multicomponent synthesis approach has been used to create a library of imidazo[1,5-α]pyridine-1,3,4-oxadiazoles, showcasing the efficiency of combining Ugi reactions with cyclization techniques for generating complex heterocycles (Kurhade et al., 2019).

Molecular Structure Analysis

Characterization techniques such as IR, NMR, and X-ray diffraction play crucial roles in understanding the molecular structure of complex compounds. For related compounds, these techniques have confirmed the structural integrity and provided insights into the molecular geometry and interactions. For example, an oxadiazole derivative was characterized revealing its structural properties through spectral studies and X-ray diffraction (Şahin et al., 2012).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the functional groups present. The formation of C-H…O hydrogen bonds and π…π interactions are crucial for the stabilization of these molecules' crystal structures. The diverse reactivity patterns enable the synthesis of a wide range of derivatives with potential biological activities.

Physical Properties Analysis

Physical properties like solubility, melting point, and optical properties (UV-vis absorption and fluorescence) are influenced by the compound's molecular structure. Derivatives of similar compounds have shown that solvent polarity and substituent groups on the rings can significantly affect these properties, indicating a complex interplay between molecular structure and physical behavior (Ge et al., 2012).

Scientific Research Applications

Synthesis and Structural Analysis

Studies have focused on the synthesis and antimicrobial activity of derivatives containing the 1,2,4-oxadiazole moiety combined with piperidine or pyrrolidine rings. These compounds exhibit strong antimicrobial activity, highlighting the significance of structural modifications in enhancing biological effectiveness (Krolenko, Vlasov, & Zhuravel, 2016).

Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold, closely related to the compound , has been recognized for its broad range of applications in medicinal chemistry. Derivatives of this scaffold exhibit anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This diversity underscores the potential of structural modifications for developing new therapeutic agents (Deep et al., 2016).

Role in Cancer Research

One study highlighted the synthesis of imidazo[1,2-a]pyridine derivatives that showed promise in breast cancer chemotherapy. These compounds inhibited cell proliferation through Akt-mediated regulation and induced DNA cleavage and apoptosis, showcasing the potential for targeted cancer therapies (Almeida et al., 2018).

Optical Properties and Material Science Applications

Novel substituted imidazo[1,5-a]pyridinyl 1,3,4-oxadiazole derivatives were synthesized and characterized for their optical properties. The study found that these compounds exhibit unique UV-vis absorption and fluorescence properties, which could have implications for the development of materials with specific optical characteristics (Ge et al., 2012).

properties

IUPAC Name |

1-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-24-11-9-21-19(24)15-5-3-10-25(13-15)17(26)7-6-16-22-18(23-27-16)14-4-2-8-20-12-14/h2,4,8-9,11-12,15H,3,5-7,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGAVWIDLYNPCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN(C2)C(=O)CCC3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

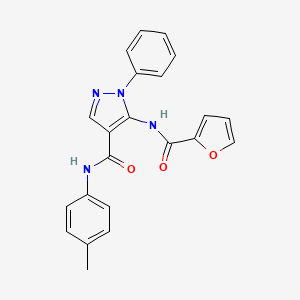

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

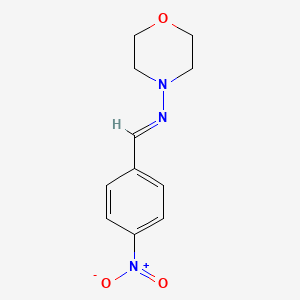

methanone](/img/structure/B5556433.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)